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Chromium(III) acetate hydroxide

Cat. No.: B12062257
M. Wt: 612.38 g/mol
InChI Key: XYQQGESWGNLKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromium(III) acetate hydroxide is a non-ionic coordination complex appearing as a blue, odorless, water-soluble powder with a chemical formula often represented as Cr₃(OH)₂(CH₃COO)₇ and a molecular weight of 603.31 g/mol . Its structure is characterized as a polynuclear complex, specifically a tetramer of binuclear units linked by acetate and hydroxide ligands, which contributes to its kinetic robustness . This compound is highly soluble in water (675 g/L at 20°C) but insoluble in acetone . In research and industrial contexts, it serves several specialized applications. It is employed as a catalyst in organic synthesis, such as in the glycidol-fatty acid reaction for the synthesis of monoacylglycerols . It is also used to dehalogenate organic compounds and as an oxygen scrubber in the polymer industry . Furthermore, it finds application in the fields of dyeing, photographic emulsions, and tanning . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H32Cr3O16 B12062257 Chromium(III) acetate hydroxide

Properties

Molecular Formula

C14H32Cr3O16

Molecular Weight

612.38 g/mol

IUPAC Name

acetic acid;chromium;dihydrate

InChI

InChI=1S/7C2H4O2.3Cr.2H2O/c7*1-2(3)4;;;;;/h7*1H3,(H,3,4);;;;2*1H2

InChI Key

XYQQGESWGNLKIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Cr].[Cr].[Cr]

Origin of Product

United States

Nomenclature, Structural Diversity, and Elucidation of Chromium Iii Acetate Hydroxide Complexes

Conventional Formulations and Structural Ambiguity in Commercial Chromium(III) Acetate (B1210297) Samples

The term "chromium(III) acetate" or "basic chromium acetate" as used in commercial contexts does not refer to a single, well-defined compound. wikipedia.orgresearchgate.net Instead, it describes a family of related, complex salts. wikipedia.org Commercial samples often present as a bluish-green or violet powder and are frequently labeled with ambiguous formulas such as Cr₃(OH)₂(CH₃COO)₇ or C₁₄H₂₃Cr₃O₁₆. strem.comlaballey.comsamaterials.com Other representations like Cr(OH)(C₂H₃O₂)₂ and even simple Cr(CH₃CO₂)₃ have also been used, further contributing to the confusion. acs.orgnih.gov

Research has shown that these commercial materials are often ill-defined mixtures containing several distinct polynuclear chromium species. researchgate.net Ion-exchange chromatography studies on various commercial samples have consistently identified the presence of multiple components, including the well-known trinuclear cation [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ and other charged complexes. researchgate.net This inherent structural heterogeneity means that the bulk material's properties can vary between sources. The common thread among these formulations is the presence of a polynuclear chromium core bridged by acetate and hydroxide (B78521) or oxo groups, a significant deviation from a simple monomeric chromium triacetate structure, for which little evidence exists. wikipedia.orgacs.org

Trimetallic Chromium(III) Arrangements: The µ₃-Oxo-Chromium₃ Core Structure

A fundamental and recurring structural motif in the chemistry of chromium(III) acetate is the trimetallic µ₃-oxo-chromium₃ core. acs.org This arrangement is found in the widely characterized cationic complex [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, which is a principal component of what is known as "basic chromium acetate". wikipedia.orgacs.org The core of this cation consists of three chromium(III) ions situated at the vertices of a nearly equilateral triangle. acs.org At the center of this triangle lies a single oxygen atom that is bonded to all three chromium atoms, acting as a triply bridging ligand, denoted as µ₃-oxo. wikipedia.orgacs.org This [Cr₃O]⁷⁺ unit forms the stable backbone of a large family of trinuclear carboxylate complexes, which also includes isostructural analogues with iron(III) and manganese(III). wikipedia.org

Characterization of Bridging Acetate and Triply-Bridging Oxygen Ligands

The stability and structure of the trinuclear chromium complex are heavily reliant on its bridging ligands. The central µ₃-oxo ligand lies in the plane formed by the three chromium atoms, holding the metallic centers together. researchgate.net In addition to this central oxo bridge, the edges of the chromium triangle are spanned by acetate (CH₃COO⁻) ligands. acs.org

Specifically, each pair of adjacent chromium(III) ions is bridged by two acetate groups. ichem.md These acetate ligands coordinate in a bidentate fashion, with one oxygen atom binding to each of the two metal centers, a mode described as µ₂-acetato-O,O'. acs.orgacs.org This results in a total of six bridging acetate ligands surrounding the [Cr₃O]⁷⁺ core. Spectroscopic methods, such as infrared (IR) spectroscopy, are instrumental in confirming the presence of these bridging carboxylate groups, distinguishing them from other potential coordination modes like monodentate or ionic acetate. acs.orgoptica.org

Analysis of Terminal Ligands and Their Contribution to Octahedral Coordination Polyhedra

In the [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation, each chromium(III) ion achieves a six-coordinate, distorted octahedral geometry. wikipedia.orgresearchgate.netnih.gov The coordination sphere of each metal center is built from four oxygen atoms supplied by four different bridging acetate ligands and the central µ₃-oxo oxygen atom. researchgate.net

Investigations into Polynuclear Chromium(III) Acetate Hydroxide Structures

Beyond the well-documented trinuclear clusters, research into the hydrolysis and polymerization of chromium(III) in the presence of acetate has revealed the existence of larger, more complex polynuclear structures. nih.gov These higher-nuclearity complexes represent a further level of structural organization. The formation of these species, such as tetramers and octanuclear rings, is often dependent on factors like pH and concentration, occurring as chromium(III) hydrolyzes in aqueous solutions. nih.gov

Identification and Characterization of Cyclic Octanuclear Complexes (e.g., [Cr₈(OH)₈(O₂CCH₃)₁₆])

A significant discovery in the field was the isolation and structural determination of a novel cyclic octanuclear chromium(III) complex. While the prompt suggests the formula [Cr₈(OH)₈(O₂CCH₃)₁₆], a well-characterized example found in the literature is [Cr₈(OH)₁₂(O₂CCH₃)₁₂]. capes.gov.brosti.gov This complex was synthesized by refluxing an aqueous solution of the trinuclear "basic" chromium acetate. capes.gov.brosti.gov

X-ray crystallography revealed a structure consisting of eight Cr(III) ions arranged in a ring. osti.gov The metal centers are linked by a combination of hydroxo (OH⁻) and acetato (OAc⁻) bridging ligands. The bridging pattern is notably regular and alternating: one pair of adjacent chromium atoms is bridged by two hydroxo ligands and one acetate ligand, while the next pair is bridged by two acetate ligands and one hydroxo ligand. osti.gov This alternating sequence repeats around the ring, leading to two distinct Cr-Cr distances of approximately 2.949 Å and 3.383 Å. osti.gov The entire octanuclear complex possesses S₄ symmetry. osti.gov

Table 1: Crystallographic Data for [Cr₈(OH)₁₂(O₂CCH₃)₁₂]·34H₂O

ParameterValueReference
Crystal SystemTetragonal capes.gov.br
Space GroupI4₂d capes.gov.br
a (Å)16.592(2) capes.gov.br
c (Å)31.557(4) capes.gov.br
Volume (ų)8687(1) capes.gov.br
Z2 capes.gov.br

Structural Analysis of Tetrameric and Binuclear Subunits (e.g., [Cr₂(OH)₃(OAc)₃]₄)

Investigations into the hydrolysis products of chromium(III) have also identified tetrameric complexes. nih.gov A specific, unusual complex with the formula [Cr₂(OH)₃(OAc)₃]₄ has been identified. This dark violet, water-soluble solid is a tetramer built from four binuclear [Cr₂(OH)₃(OAc)₃] subunits. The subunits themselves are linked together through bridging acetate and hydroxide ligands to form the larger tetrameric structure. The stability of this complex is attributed to the +3 oxidation state of chromium, as d³ ions like Cr(III) are known to form kinetically robust octahedral complexes.

Mechanisms of Ring Opening and Formation of Linear Species through Ligand Exchange

The characteristic trinuclear oxo-centered structure of many basic chromium(III) acetate complexes, such as [Cr₃O(OAc)₆(H₂O)₃]⁺, is notably stable but can undergo ring-opening and fragmentation into smaller, linear species through ligand exchange reactions. researchgate.netresearchgate.net This process is of significant interest as it dictates the transformation of these robust clusters into potentially more reactive mononuclear or dinuclear chromium(III) complexes. The breakdown of the cyclic structure is not a simple dissociation but rather a multi-step process initiated by the substitution of weakly bound ligands, followed by the cleavage of the bridging framework.

The initial step in the breakdown of the [Cr₃O(OAc)₆]⁺ core involves the interaction with external ligands present in the solution. researchgate.netresearchgate.net Kinetic studies on the breakdown of this trinuclear chromium acetate cluster with various biologically relevant ligands, such as amino acids and glutathione, have shown that the reaction proceeds via an associative interchange (Iₐ) mechanism. researchgate.net This process is initiated by the formation of an ion-pair between the cationic cluster and the incoming ligand. This is followed by the rate-determining step, which involves the associative attack of the ligand on one of the chromium(III) centers. researchgate.netresearchgate.net

Ligand Exchange: The process begins with the exchange of a terminal aqua ligand on one of the chromium centers with the incoming nucleophilic ligand (L). researchgate.net

Ring Opening: This is a subsequent, slower dissociative step that involves the displacement of a bridging acetate ligand or the central oxo ligand, leading to the fragmentation of the trinuclear ring. researchgate.net This step is considered rate-determining. researchgate.net The substitution of the robust bridging acetate ligands ultimately leads to the formation of mononuclear chromium(III) products. researchgate.net

Kinetic investigations conducted in weakly acidic aqueous media (pH ~4-5) have provided detailed insights into the energetics of this process for various ligands. The activation parameters, enthalpy (ΔH‡) and entropy (ΔS‡), have been calculated and are consistent with an associative interchange mechanism. researchgate.net The negative values for the entropy of activation suggest a more ordered transition state, which is characteristic of an associative pathway where the incoming ligand binds to the complex, increasing the coordination number in the transition state.

Table 1: Activation Parameters for the Breakdown of [Cr₃O(OAc)₆]⁺ with Various Ligands researchgate.net

LigandEnthalpy of Activation (ΔH‡) (kJ mol⁻¹)Entropy of Activation (ΔS‡) (J K⁻¹ mol⁻¹)
Histidine75 ± 15-130 ± 25
Lactic Acid66 ± 13-155 ± 30
Glycine31 ± 6-225 ± 45

The data indicates that the rates and activation parameters for the cluster breakdown are comparable to those of substitution reactions involving the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. researchgate.net The reaction rates are observed to be faster than water exchange rates but are typically slower than anion substitution rates. researchgate.net This suggests that under neutral to slightly acidic conditions, these trinuclear chromium(III) clusters are expected to be kinetically stable, but will break down in the presence of suitable coordinating ligands. researchgate.net The resulting "linear species" are typically mononuclear complexes where the chromium ion is coordinated to the new ligands and possibly remaining acetate or water molecules, such as [Cr(L)ₓ(OAc)ᵧ(H₂O)z].

Coordination Chemistry and Ligand Exchange Dynamics of Chromium Iii Acetate Hydroxide

Elucidation of Coordination Modes for Acetate (B1210297) and Hydroxide (B78521) Ligands

The acetate (CH₃COO⁻) and hydroxide (OH⁻) ligands in chromium(III) acetate hydroxide complexes exhibit remarkable versatility in their coordination to the chromium(III) centers. The acetate ligand can adopt several coordination modes, including ionic, unidentate, bidentate, and bridging. researchgate.netacs.org In the unidentate mode, only one oxygen atom of the carboxylate group binds to the chromium ion. The bidentate mode involves both oxygen atoms of the acetate coordinating to the same metal center. researchgate.net Perhaps most significantly, acetate ligands frequently act as bridging ligands, connecting two or more chromium ions, a key feature in the formation of multinuclear complexes. acs.org

Hydroxide ligands also play a crucial role in the structure of these complexes, primarily acting as bridging ligands between chromium centers. wikipedia.org This bridging capacity of both acetate and hydroxide ligands facilitates the formation of the diverse nuclearities observed in this compound systems. ontosight.ai

Octahedral Geometry and Isomeric Configurations at the Chromium(III) Centers

The chromium(III) ion, with its d³ electron configuration, invariably adopts an octahedral coordination geometry in these complexes. wikipedia.orgresearchgate.net This arrangement places the chromium(III) ion at the center of an octahedron, with the coordinating atoms of the acetate and hydroxide ligands occupying the vertices. This octahedral coordination is a factor in the kinetic robustness of these complexes. wikipedia.orglibretexts.org

When three identical ligands occupy one face of the octahedron, the isomer is termed facial (fac). If the three ligands and the metal ion are in one plane, the isomer is meridional (mer). researchgate.net In the context of this compound, the arrangement of acetate and hydroxide ligands around the chromium centers can lead to the formation of such isomers, contributing to the structural diversity of the resulting complexes. ontosight.airesearchgate.net

Nuclearity of this compound Complexes: Mono-, Di-, and Tri-nuclear Species in Solution

The formation of multinuclear complexes is a direct consequence of the bridging capabilities of the acetate and hydroxide ligands. acs.org Trinuclear structures, in particular, are a well-documented feature of basic chromium acetate chemistry, often featuring a central oxo or hydroxo bridge connecting three chromium atoms, which are further bridged by acetate ligands. acs.orgwikipedia.org The interconversion between these different nuclearities is a dynamic process governed by ligand exchange and hydrolysis reactions.

Kinetics and Mechanisms of Ligand Exchange in Aqueous Solutions

The exchange of ligands in the coordination sphere of chromium(III) is a kinetically controlled process. libretexts.orghomescience.net Chromium(III) complexes are generally considered inert, meaning that ligand substitution reactions are relatively slow. libretexts.orghomescience.net The rate of these reactions is influenced by several factors, including the nature of the entering and leaving ligands, pH, and temperature. nih.govias.ac.in

The mechanism of ligand exchange can proceed through different pathways. A dissociative (D) mechanism involves the initial breaking of a bond between the chromium ion and a ligand, forming a five-coordinate intermediate, which then adds the new ligand. Conversely, an associative (A) mechanism involves the initial formation of a seven-coordinate intermediate by the incoming ligand, followed by the departure of the leaving group. Often, the mechanism is best described as an interchange (I), where the incoming ligand enters the outer coordination sphere and then replaces a ligand in the inner sphere in a concerted process, which can have either dissociative (Id) or associative (Ia) character. nih.govias.ac.in

Hydrolysis Processes and Associated Structural Transformations

In aqueous solutions, this compound complexes undergo hydrolysis, where water molecules react with the complex, leading to the replacement of acetate ligands with hydroxide or aqua ligands. onepetro.org This process is highly dependent on pH, with increased pH favoring the formation of hydroxo and olate-bridged species. researchgate.net

A notable transformation observed in some chromium(III) acetate systems is the conversion of green, often cyclic, structures to blue, linear ones. capes.gov.br This color change is indicative of a significant alteration in the coordination environment of the chromium(III) ions, often involving the opening of cyclic structures and the formation of linear polymers through olation (the formation of M-OH-M bridges). capes.gov.br

Impact of Temperature and Concentration on Solution-State Behavior and Kinetics

Temperature has a significant effect on the kinetics of ligand exchange and hydrolysis. onepetro.org An increase in temperature generally leads to an increase in the rate of these reactions, as it provides the necessary activation energy for bond breaking and formation. onepetro.orgniscpr.res.in This can lead to a shift in the equilibrium between different nuclear species and can promote precipitation of chromium hydroxide at higher pH values. onepetro.org

Concentration also plays a crucial role. At higher concentrations, the formation of multinuclear species is favored. The ratio of acetate to chromium is also a key parameter; a higher acetate concentration can inhibit hydrolysis and precipitation by shifting the equilibrium towards the more stable acetate-containing complexes. onepetro.orgonepetro.org

Intermolecular Interactions with Polymeric Systems: Coordination with Polymer Carboxylate Groups

This compound is known to interact with polymers containing carboxylate functional groups, such as poly(acrylamide-co-acrylic acid). researchgate.net This interaction is a ligand exchange reaction where the carboxylate groups of the polymer displace acetate or hydroxide ligands from the coordination sphere of the chromium(III) ion. researchgate.net

This process leads to the formation of crosslinks between polymer chains, with the chromium(III) ion acting as a bridge. The formation of these crosslinks can transform a polymer solution into a three-dimensional gel network. researchgate.net The extent of this interaction depends on the ratio of chromium(III) to carboxylate groups, with studies suggesting that a single chromium ion can coordinate with two or three carboxylate groups from the polymer. researchgate.net This crosslinking ability is a critical aspect of its application in various industrial processes. nih.govsigmaaldrich.com

Advanced Spectroscopic and Analytical Characterization Techniques for Chromium Iii Acetate Hydroxide Systems

Vibrational Spectroscopy (IR and FT-IR) for Detailed Ligand Assignment and Structural Feature Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Fourier Transform Infrared (FT-IR) techniques, serves as a powerful, non-destructive tool for probing the molecular structure of chromium(III) acetate (B1210297) hydroxide (B78521). meetrajesh.com By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds, detailed information about the functional groups and their coordination environment can be obtained. e-journals.in

In the context of chromium(III) acetate hydroxide, IR and FT-IR spectroscopy are pivotal for:

Identifying Ligands: The characteristic vibrational frequencies of the acetate (CH₃COO⁻), hydroxide (OH⁻), and aqua (H₂O) ligands are readily identifiable in the IR spectrum. For instance, the acetate group exhibits distinct symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands provide insights into the coordination mode of the acetate ligand (e.g., monodentate, bidentate, or bridging).

Confirming the Presence of Hydroxide and Aqua Groups: Broad absorption bands in the high-frequency region of the spectrum (typically 3200-3600 cm⁻¹) are indicative of O-H stretching vibrations, confirming the presence of hydroxide and/or coordinated water molecules. researchgate.net

Elucidating the M-O Framework: The low-frequency region of the IR spectrum (below 700 cm⁻¹) contains vibrations associated with the chromium-oxygen (Cr-O) bonds. researchgate.netresearchgate.net Analysis of these bands, often in conjunction with Raman spectroscopy, can help to characterize the central M₃O core in trinuclear "basic" acetate complexes. capes.gov.brnih.gov

The interpretation of the spectra is often complex due to the polymeric nature of the compound and the potential for overlapping vibrational bands. However, by comparing the spectra with those of simpler, well-defined chromium acetate complexes and by employing techniques such as isotopic substitution (e.g., deuteration), a detailed assignment of the vibrational modes can be achieved. capes.gov.br

Table 1: Typical IR Absorption Bands for this compound and Related Compounds

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Assignment Reference
O-H stretching3200 - 3600Coordinated H₂O and OH⁻ groups researchgate.netresearchgate.net
C-H stretching2900 - 3000Methyl group of acetate researchgate.net
Asymmetric COO⁻ stretching1550 - 1610Bridging acetate ligand researchgate.net
Symmetric COO⁻ stretching1400 - 1450Bridging acetate ligand researchgate.net
Cr-O stretching400 - 700Chromium-oxygen bonds in the core researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis and Reaction Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the structure and dynamics of this compound in solution. Due to the paramagnetic nature of the Cr(III) ion, which can lead to significant line broadening, specialized NMR techniques and careful experimental design are often required.

¹H NMR spectroscopy can provide valuable information about the protons in the acetate and hydroxide ligands. However, the paramagnetic Cr(III) center can cause large chemical shifts and broadening of the proton signals, making direct observation challenging. Despite these difficulties, ¹H NMR can be used to:

Monitor Ligand Exchange Reactions: Changes in the chemical environment of the protons upon ligand substitution or hydrolysis can be tracked over time, providing kinetic data on these processes.

Study the Hydrolysis and Polymerization Processes: The formation of different polymeric species in solution can be followed by observing changes in the ¹H NMR spectrum, although the resolution may be limited.

To overcome some of the challenges associated with the paramagnetism of Cr(III) in ¹H NMR, deuterium (B1214612) (²H) NMR can be employed. By selectively deuterating the acetate groups (CD₃COO⁻), the ²H NMR signals are narrower and less affected by the paramagnetic center. This allows for a more detailed investigation of:

Acetate Coordination: The chemical shift and relaxation times of the deuterium signal can provide information about the binding and dynamics of the acetate ligands.

Structural Isomers: Different coordination isomers of this compound in solution may be distinguishable by their unique ²H NMR signatures.

Low-field ¹H NMR has emerged as a useful technique for characterizing the bulk properties of polymer gels formed from this compound systems. This method is less sensitive to the paramagnetic broadening effects and can provide information on:

Cross-linking Density: The relaxation times (T₁ and T₂) of the water protons in the gel are sensitive to the degree of polymer cross-linking.

Pore Size Distribution: The diffusion of water molecules within the gel network, as measured by pulsed-field gradient NMR, can be related to the pore structure of the gel.

UV-Vis Spectrophotometry for Electronic Transitions and Time-Resolved Kinetic Studies

UV-Vis spectrophotometry is a fundamental technique for studying the electronic structure of this compound. The absorption of ultraviolet and visible light by the complex corresponds to the promotion of electrons between d-orbitals of the Cr(III) ion. The resulting spectrum is characterized by broad absorption bands that are sensitive to the coordination environment of the chromium center.

Key applications of UV-Vis spectrophotometry include:

Determination of Cr(III) Concentration: The intensity of the absorption bands, governed by the Beer-Lambert law, allows for the quantitative determination of the chromium(III) concentration in solution.

Studying Ligand Field Effects: The positions and intensities of the d-d electronic transition bands provide information about the ligand field strength and the symmetry of the coordination sphere around the Cr(III) ion. Changes in the ligands (e.g., acetate, hydroxide, water) will result in shifts in the absorption maxima.

Time-Resolved Kinetic Studies: By monitoring the change in absorbance at a specific wavelength over time, the kinetics of reactions such as ligand substitution, hydrolysis, and polymerization can be investigated. This is particularly useful for studying the initial stages of gel formation in this compound systems.

Table 2: Typical UV-Vis Absorption Bands for Octahedral Cr(III) Complexes

Transition Typical Wavelength Range (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
⁴A₂g → ⁴T₂g560 - 600~ 30-60
⁴A₂g → ⁴T₁g(F)400 - 450~ 40-80
⁴A₂g → ⁴T₁g(P)~ 250 - 300Higher than d-d transitions

Mass Spectrometry (e.g., Fast Atom Bombardment Mass Spectrometry (FAB-MS)) for Molecular Weight Determination and Structural Confirmation of Polymeric Species

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information about molecules by measuring their mass-to-charge ratio (m/z). For large, non-volatile, and thermally labile compounds like the polymeric species of this compound, "soft" ionization techniques are required to prevent fragmentation during analysis.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been successfully applied to the characterization of these complex systems. In FAB-MS, the sample is dissolved in a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., xenon or argon). This process desorbs and ionizes the analyte molecules with minimal fragmentation.

The key information obtained from FAB-MS includes:

Molecular Weight of Polymeric Species: FAB-MS can provide the molecular weights of the various oligomeric and polymeric species present in a sample of this compound. This is crucial for understanding the degree of polymerization.

Structural Confirmation: The fragmentation patterns observed in the mass spectrum, although minimized, can provide valuable clues about the structure of the parent ion, such as the loss of ligands (acetate, water).

Identification of Trinuclear Cores: The technique has been instrumental in confirming the presence of the characteristic trinuclear [Cr₃O(O₂CCH₃)₆]⁺ core in "basic" chromium acetate complexes. capes.gov.br

The combination of these advanced spectroscopic and analytical techniques provides a comprehensive picture of the complex structure, bonding, and solution behavior of this compound systems, which is essential for understanding and controlling their applications in various fields.

X-ray Absorption Spectroscopy (XAS) for Probing Local Structural Environments and Oxidation States of Chromium

X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local geometric and electronic structure of a specific element within a compound. For this compound, XAS, particularly at the Cr L-edge, provides direct information about the oxidation state and coordination environment of the chromium atoms. researchgate.net The technique involves exciting a core electron to unoccupied states, and the resulting absorption spectrum has two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information on the oxidation state and coordination geometry (e.g., octahedral, tetrahedral) of the chromium ion. researchgate.net Studies on similar chromium(III) complexes, such as chromium(III) acetylacetonate, which also features a CrO₆ core, show that the Cr L-edge spectra are sensitive to the ligand field environment. helmholtz-berlin.de The spectral features are influenced by the splitting of the metal 3d-orbitals, which for Cr(III) in an octahedral field results in three singly occupied t₂g orbitals and two empty eg orbitals. helmholtz-berlin.de

The EXAFS region reveals details about the local atomic environment around the chromium atoms, such as bond distances and coordination numbers of the neighboring oxygen atoms from the acetate and hydroxide ligands. This information is critical for confirming the trinuclear structure of this compound, where chromium atoms are bridged by acetate and hydroxide groups.

A search in the NIMS Materials Data Repository reveals the existence of XAFS (X-ray Absorption Fine Structure) spectrum data for hydrous chromium acetate, indicating that such studies have been performed to elucidate its structure. nims.go.jp

Electron Paramagnetic Resonance (EPR) Spectroscopy for Elucidating Electronic Structure and Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it highly suitable for studying paramagnetic chromium(III) complexes. libretexts.org Chromium(III) has a d³ electron configuration, resulting in a net electron spin (S=3/2) that can be probed by EPR. ucsb.edu

The EPR spectrum of this compound provides valuable information about its electronic structure and the local environment of the chromium ions. The g-factor, obtained from the spectrum, is a measure of the interaction between the electron's magnetic moment and the external magnetic field and is sensitive to the symmetry and nature of the ligands surrounding the Cr(III) ion. libretexts.org

Furthermore, the fine structure in the EPR spectrum arises from zero-field splitting, which is caused by the interaction of the unpaired electrons in systems with S > 1/2. ucsb.edu Analysis of this fine structure can provide details about the distortion from perfect octahedral symmetry in the coordination sphere of the chromium ions. Studies on various Cr(III) complexes have shown that the EPR linewidths are influenced by the rigidity of the inner coordination sphere and the distribution of metal-ligand bond distances. rsc.org This sensitivity can be used to understand the subtle structural variations within the this compound complex.

Chromatographic Separations: Ion Exchange Chromatography for Complex Speciation and Separation based on Ionic Charge

Ion exchange chromatography is a powerful technique for separating different ionic species in a solution based on their charge. ruc.dk In the context of this compound, this technique can be employed to separate different chromium(III) complex ions that may exist in solution.

The fundamental principle of ion exchange chromatography is the reversible exchange of ions between the sample solution and a solid, charged stationary phase (the ion exchanger). ruc.dk Cation exchange resins, which have negatively charged functional groups, can be used to separate the positively charged chromium(III) complexes. Species with a higher positive charge will bind more strongly to the resin and thus elute later from the column when an appropriate eluent is used. ruc.dk

This separation is critical for understanding the speciation of chromium(III) in solution, which can influence its reactivity and bioavailability. The concentration of the separated chromium species in the collected fractions can then be quantified using other techniques like Atomic Absorption Spectroscopy (AAS). ruc.dk

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA)) for Investigating Dehydration and Structural Transitions

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. libretexts.org It is particularly useful for studying the decomposition and thermal stability of compounds like this compound.

A typical TGA experiment on this compound would reveal several mass loss steps corresponding to different thermal events. The initial mass loss, typically occurring at lower temperatures (e.g., 50-150°C), is often attributed to the loss of physically adsorbed and coordinated water molecules (dehydration). marquette.edu

At higher temperatures, the decomposition of the acetate and hydroxide ligands occurs, leading to further mass loss. libretexts.orgmarquette.edu The gaseous products evolved during decomposition, such as water, acetic acid, and carbon dioxide, can be identified by coupling the TGA instrument with a mass spectrometer or an FTIR spectrometer. marquette.edu The final residue upon heating to a high temperature is typically chromium(III) oxide (Cr₂O₃). americanelements.com

By analyzing the TGA curve, one can determine the temperature ranges for dehydration and decomposition, the stoichiometry of these processes, and the thermal stability of the compound. This information is vital for applications where the material might be subjected to high temperatures.

Table 1: Representative TGA Data for a Metal Acetate Hydroxide Complex

Temperature Range (°C)Mass Loss (%)Assignment
50 - 150~10%Loss of physisorbed and coordinated water. marquette.edu
150 - 350~40%Decomposition of acetate and hydroxide ligands. marquette.edu
> 350-Formation of stable metal oxide residue. americanelements.com

Note: This table provides a generalized representation based on typical thermal decomposition behavior of similar metal hydroxy acetate compounds. Actual values for this compound may vary.

X-ray Diffraction (XRD) for Assessing Crystalline Structure and Long-Range Order

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of solid materials. It provides information about the arrangement of atoms in a crystal lattice, including unit cell dimensions and long-range order.

For this compound, which is a crystalline solid, XRD can be used to obtain a unique diffraction pattern. This pattern serves as a fingerprint for the compound and can be used for phase identification. The positions and intensities of the diffraction peaks are related to the crystal structure. researchgate.net

While a complete single-crystal XRD structure determination provides the most detailed atomic arrangement, powder XRD is more commonly used for routine characterization. Powder XRD can confirm the formation of the desired crystalline phase and assess its purity. It can also be used to study changes in the crystal structure upon heating or other treatments, complementing the information obtained from TGA. For instance, XRD can identify the crystalline phases of the solid residues at different stages of thermal decomposition. researchgate.net

Atomic Absorption Spectroscopy (AAS) for Quantitative Elemental Analysis of Chromium

Atomic Absorption Spectroscopy (AAS) is a highly sensitive and selective technique for the quantitative determination of elements. nemi.govaqmd.gov It is widely used to determine the chromium content in various samples, including solutions of this compound. nih.gov

The principle of AAS involves the absorption of light by free atoms in the gaseous state. nemi.gov A solution of the sample is typically introduced into a flame or a graphite (B72142) furnace to atomize the chromium. A light source specific to chromium (a hollow-cathode lamp) emits a characteristic wavelength that is absorbed by the chromium atoms. The amount of light absorbed is directly proportional to the concentration of chromium in the sample. aqmd.gov

Flame AAS is suitable for concentrations in the µg/mL range, while the more sensitive graphite furnace AAS can detect concentrations in the µg/L range. nemi.govaqmd.gov This technique is essential for verifying the chromium content of synthesized this compound and for quantifying chromium concentrations in solutions after experiments such as ion exchange chromatography. ruc.dk

Table 2: Typical AAS Operating Parameters for Chromium Analysis

ParameterSetting
Wavelength357.9 nm oiv.int
Slit Width0.2 nm oiv.int
Lamp Current7 mA oiv.int
Background CorrectionDeuterium or Zeeman nemi.gov

Theoretical and Computational Chemistry Approaches to Chromium Iii Acetate Hydroxide

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure Determination

Density Functional Theory (DFT) has become a primary computational method for studying transition metal complexes due to its favorable balance of accuracy and computational cost. It is extensively used to determine the structural, electronic, and spectroscopic properties of chromium(III) compounds.

DFT calculations are employed to predict the equilibrium geometry of chromium(III) acetate (B1210297) complexes by finding the minimum energy structure. These optimized geometries provide accurate predictions of key structural parameters. For instance, in a model tris(acetate)chromium(III) complex, [CrIII(AC)3]0, which serves as a fundamental building block for understanding the more complex hydroxide-bridged structures, DFT calculations at the wB97XD/6-311++G(d,p) level of theory have been performed. scirp.orgscirp.org

The calculations reveal a distorted octahedral geometry around the chromium center with D3 symmetry. scirp.org The acetate ligands lead to a minor average bite angle (2] Theoretical calculations predict an average Cr-O bond length of 2.01 Å, which is in excellent agreement with the experimentally measured value of 2.008 Å. scirp.org This demonstrates the accuracy of DFT in reproducing the coordination environment of the Cr(III) ion.)>

Furthermore, these calculations show how the geometry of the acetate ligand changes upon coordination to the chromium ion. The O-C-O bond angle in the free acetate ion (128.83°) is significantly reduced to about 116.83° in the complex, while the C-C-O angle increases from 115.18° to 121.58°. scirp.org These changes are attributed to the strong ionic interaction between the Cr(III) ion and the carboxylate groups. While direct DFT calculations on the specific polynuclear "Chromium(III) acetate hydroxide" are less commonly published, these results for the monomeric acetate complex provide a validated foundation for understanding the local coordination and bonding.

Table 1: Comparison of Calculated and Experimental Bond Parameters for a Cr(III)-Acetate Complex

ParameterCalculated Value (DFT)Experimental Value
Average Cr-O Bond Length 2.01 Å scirp.org2.008 Å scirp.org
116.83° scirp.org-
-128.83° scirp.org

The electronic configuration of the chromium(III) ion is 3d³. scirp.org This configuration gives rise to different possible spin states. DFT calculations are crucial for determining the relative energies and stability of these states. For Cr(III) complexes, theoretical studies have compared the energies of the high-spin (quartet, S=3/2) and low-spin (doublet, S=1/2) states. scirp.orgresearchgate.net

Calculations for a tris-acetate Cr(III) complex show that the high-spin state is significantly more stable than the low-spin state by a substantial margin of 385.79 kcal·mol⁻¹. scirp.org This large energy difference confirms that Cr(III) acetate complexes will adopt a high-spin configuration in their ground state, which is consistent with experimental observations for most octahedral Cr(III) compounds. This stability is a key factor governing the magnetic properties and reactivity of the complex.

DFT and its time-dependent extension, TD-DFT, are powerful tools for simulating and interpreting spectroscopic data. The vibrational frequencies from DFT calculations can be used to assign bands in experimental Infrared (IR) spectra. For the tris [CrIII(AC)3]0 complex, calculated vibrational frequencies show good agreement with experimental measurements, helping to identify the characteristic vibrations of the coordinated carboxylate groups. scirp.orgscirp.org

Similarly, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis). The calculated UV-Vis spectrum for the tris [CrIII(AC)3]0 complex is consistent with experimental findings. scirp.orgresearchgate.net Experimental spectra of aqueous Cr(III) solutions show characteristic absorption peaks around 420 nm and 580 nm. researchgate.net These bands are assigned to the spin-allowed d-d transitions from the ⁴A₂g ground state to the ⁴T₁g(F) and ⁴T₂g(F) excited states, respectively, in an octahedral ligand field. researchgate.net TD-DFT simulations can reproduce these transitions, validating the electronic structure model obtained from the calculations. scirp.org

Understanding the interaction of chromium complexes with surfaces is vital for applications in catalysis and environmental science. DFT is used to model the adsorption of chromium species on the surfaces of metal oxides like chromium(III) oxide (α-Cr₂O₃) and hematite (B75146) (α-Fe₂O₃). vt.eduvt.edudntb.gov.ua These studies provide molecular-level insights into adsorption energies, geometries, and the nature of the surface-adsorbate bond.

For transition metal oxides, standard DFT functionals can sometimes be insufficient due to the highly correlated nature of d electrons. Therefore, methods like DFT+U (where 'U' is a Hubbard-like term to correct for on-site Coulomb interactions) are often employed. vt.eduvt.edu Studies on α-Cr₂O₃ have shown that DFT+U can provide a more realistic description of the surface adsorbate geometry compared to standard DFT. vt.eduvt.edu Such calculations are essential for predicting how a complex like chromium(III) acetate hydroxide (B78521) would bind to oxide surfaces, whether through its hydroxide or acetate groups, and what chemical transformations might occur upon adsorption.

Application of Advanced Quantum Mechanical Methods for Probing Intermolecular Interactions

While DFT is a workhorse for many applications, more advanced quantum mechanical methods are sometimes required to accurately describe certain phenomena, such as weak intermolecular interactions. These interactions are critical in the condensed phase, influencing the solubility, crystal packing, and aggregation of this compound.

Methods that go beyond standard DFT approximations, such as those incorporating dispersion corrections (e.g., DFT-D) or employing higher levels of theory like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide a more accurate picture. vt.edu For instance, accurately predicting the interaction of the complex with water molecules in an aqueous solution or its binding to a substrate requires a precise treatment of hydrogen bonding and van der Waals forces. These advanced methods, though computationally more demanding, are indispensable for building a comprehensive understanding of the behavior of this compound in realistic environments.

Perturbation Theory for Charge Transfer and Stability Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis, which is based on second-order perturbation theory, is a computational technique used to analyze the charge distribution and donor-acceptor interactions within a molecule. scirp.orgscirp.org It provides a quantitative picture of chemical bonding and stability.

Applications of Chromium Iii Acetate Hydroxide in Advanced Materials Synthesis and Catalysis

Catalysis in Organic and Polymer Synthesis:

Chromium(III) acetate (B1210297) hydroxide (B78521) demonstrates significant catalytic activity across a range of synthetic reactions, from the oxidation of organic molecules to the formation of complex polymers.

Catalytic Activity in Oxidation Reactions (e.g., Conversion of Alcohols to Corresponding Carbonyl Compounds)

Chromium(III) acetate hydroxide is recognized for its use as an oxidation catalyst. chemicalbook.com Generally, chromium-based reagents are effective in the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. msu.edu The oxidation of alcohols by chromium(VI) reagents, such as those derived from chromium trioxide, is a fundamental transformation in organic chemistry. libretexts.org This process is believed to proceed through the formation of a chromate (B82759) ester intermediate. msu.edulibretexts.org In this mechanism, the alcohol's oxygen atom attacks the chromium atom, and subsequent elimination steps lead to the formation of a carbon-oxygen double bond, yielding the carbonyl compound. libretexts.orgyoutube.com The chromium is reduced from a higher oxidation state, often Cr(VI), to a lower one, such as Cr(IV) or Cr(III). msu.edulibretexts.org

While many systems use stoichiometric or excessive amounts of chromium reagents, catalytic systems are of great interest. psu.edu The catalytic cycle in such oxidations would require the in-situ regeneration of the active chromium oxidant. psu.edu The ability of chromium(III) complexes to participate in these redox cycles makes them valuable in developing catalytic oxidation processes.

Efficient Catalysis in the Preparation of 1-Monoacylglycerols (MAGs) via Glycidol-Fatty Acid Reactions

One of the most well-documented catalytic applications of this compound is in the synthesis of pure 1-monoacylglycerols (MAGs). samaterials.comresearchgate.netsigmaaldrich.com MAGs are non-ionic surfactants with wide-ranging applications as emulsifiers, lubricants, and antibacterial compounds. researchgate.netglobalresearchonline.net The reaction involves the addition of a fatty acid to glycidol (B123203), and this compound has been shown to be a highly efficient catalyst for this transformation, possessing a greater catalytic efficiency than previously used catalysts. researchgate.netresearchgate.net

Research has demonstrated that using this compound in a solvent-free system allows for the preparation of high-purity 1-monoacylglycerols from various fatty acids. researchgate.netresearchgate.net The mechanism is proposed to involve the coordination of the chromium(III) ion to the oxygen atom of glycidol's oxirane ring, which facilitates the ring-opening attack by the fatty acid. researchgate.net This method is notable for its high conversion rates under mild conditions. researchgate.net For instance, with a catalyst concentration of just 0.5% by mass of the reactants, a 90-95% conversion of the fatty acid can be achieved within 60 minutes at a temperature of 90°C. researchgate.netresearchgate.net

Table 1: Synthesis of 1-Monoacylglycerols using this compound Catalyst

Fatty AcidReaction ConditionsConversion RateReference
Caprylic AcidCatalyst: 0.5% by mass Temperature: 90°C Time: 60 min System: Solvent-free90-95% researchgate.netresearchgate.net
Capric Acid
Lauric Acid
Palmitic Acid
Oleic Acid

Role as Polymerization Initiators and Catalysts (e.g., Olefin Polymerization)

Chromium(III) complexes play a significant role as catalysts in the commercial production of polyolefins. nih.gov While not always used directly as the primary catalyst, chromium acetate compounds serve as critical precursors for highly active polymerization catalysts. google.com The well-known Phillips-type catalysts, which are chromium oxide supported on silica (B1680970) (Cr/SiO₂), are responsible for producing a large fraction of the world's high-density polyethylene (B3416737) (HDPE). uu.nl

The preparation of these industrial catalysts can involve impregnating a support material, such as silica-titania, with an aqueous solution of chromium acetate. google.com During a subsequent high-temperature activation step in the presence of dry air, the chromium acetate is converted into chromium oxide, the active catalytic species. google.com The final polymer properties are highly dependent on the interplay between different chromium species on the catalyst surface. uu.nl Furthermore, novel chromium(III) salt-type complexes, activated by modified methylaluminoxane (B55162) (MMAO), have shown very high catalytic activity in the polymerization of β-olefin derivatives at room temperature and atmospheric pressure. nih.gov

Application as Cross-linking Agents in the Formulation of Polymer Gels (e.g., Partially Hydrolyzed Polyacrylamide Hydrogels in Enhanced Oil Recovery)

In the field of enhanced oil recovery (EOR), polymer gels are widely used to reduce excess water production and improve oil recovery from heterogeneous reservoirs. researchgate.net Partially hydrolyzed polyacrylamide (HPAM) gels cross-linked with chromium(III) ions are among the most popular systems used in commercial field applications. researchgate.netmdpi.com

Chromium(III) acetate is a commonly used cross-linking agent that provides the Cr³⁺ ions. mst.edu The chromium ions form coordination complexes with the carboxylate groups on the HPAM polymer chains, creating a stable three-dimensional gel network. This process, known as gelation, increases the viscosity of the injection fluid, allowing it to plug high-permeability zones (fractures) in the reservoir and divert the flow of displacing fluids into unswept, oil-rich zones. researchgate.netmst.edu The gelation time and strength can be controlled for reservoir conditions, though research indicates that these gels can be susceptible to degradation under certain conditions, such as in the presence of supercritical CO₂. mst.edu

Table 2: Example of HPAM-Cr(III) Polymer Gel Composition for EOR

ComponentConcentrationFunctionReference
Partially Hydrolyzed Polyacrylamide (HPAM)5,000 ppmPolymer Backbone mst.edu
Chromium(III) acetate417 ppmCross-linker

Precursors for Inorganic Materials Synthesis:

The thermal decomposition properties of this compound make it a valuable precursor material.

Synthesis of Chromium-Based Oxide Materials (e.g., Chromium(III) Oxide, Copper Chromium Oxide)

This compound is a water-soluble crystalline chromium source that decomposes to chromium(III) oxide (Cr₂O₃) upon heating. americanelements.com This property makes it an excellent precursor for producing high-purity chromium oxide and other chromium-based materials. americanelements.com Metal acetates, in general, are favored as precursors for synthesizing ultra-high purity compounds, catalysts, and nanoscale materials because they often decompose cleanly, leaving behind the desired metal oxide. americanelements.com

The synthesis of supported chromium oxide catalysts for polymerization is a prime example of this application. google.com In this process, a support material is impregnated with a chromium acetate solution. Subsequent thermal activation converts the acetate into finely dispersed chromium oxide particles on the support surface, which is crucial for catalytic activity. google.com This precursor route provides a reliable method for creating catalytically active materials with controlled properties.

Precursor for the Fabrication of Mixed-Metal (Oxy)hydroxides with Tunable Structural Properties

This compound serves as a valuable precursor in the synthesis of mixed-metal (oxy)hydroxides, materials of significant interest in catalysis, energy storage, and environmental remediation. The utility of metal acetates, in general, as precursors for the production of ultra-high purity compounds and nanoscale materials is well-established. wikipedia.org The synthesis of these materials often involves methods like sol-gel processes, hydrothermal synthesis, and co-precipitation. wikipedia.orgrsc.orgrsc.org

In these methods, the choice of precursor is critical as it can significantly influence the properties of the final material. The use of a mixed-ligand precursor like this compound, containing both acetate and hydroxide groups, offers a potential route to control the hydrolysis and condensation rates during the formation of the mixed-metal (oxy)hydroxide network. This control is key to tuning the structural properties of the resulting material, such as its morphology, crystallinity, and porosity.

The acetate ligands, being organic, can be burned off during calcination, a common step in the synthesis of metal oxides from their precursors. rsc.org This process can lead to the formation of porous structures, which are highly desirable in applications like catalysis where a large surface area is crucial. Furthermore, the presence of hydroxide groups in the precursor can facilitate the formation of the metal-hydroxide bonds that are the building blocks of the (oxy)hydroxide structure.

The ability to tune the structural properties of mixed-metal (oxy)hydroxides is essential for optimizing their performance in specific applications. For instance, in catalysis, a well-defined pore structure can enhance the accessibility of active sites to reactants, thereby improving catalytic efficiency. Similarly, in energy storage applications, the morphology and crystallinity of the material can affect its ion diffusion and storage capacity.

While direct research specifically detailing the use of this compound for tunable mixed-metal (oxy)hydroxide fabrication is not extensively documented in publicly available literature, the principles of precursor chemistry suggest its potential in this area. The controlled thermal decomposition of this compound, potentially in the presence of other metal precursors, could yield highly homogeneous mixed-metal (oxy)hydroxide nanoparticles with tailored properties.

Synthesis MethodPrecursor TypePotential Influence of this compoundTunable Properties
Sol-Gel Metal Alkoxides, Metal SaltsCan act as the chromium source, influencing gelation and network formation. wikipedia.orgrsc.orgPorosity, Surface Area, Particle Size
Hydrothermal Metal SaltsCan influence nucleation and crystal growth under hydrothermal conditions. rsc.orgresearchgate.netCrystallinity, Morphology, Phase Purity
Co-precipitation Metal SaltsCan control the precipitation rate and homogeneity of the mixed-hydroxide precursor. mdpi.comComposition, Particle Size Distribution

Applications in Textile and Photographic Industries (Beyond Catalysis):

Beyond its role in modern materials science, this compound has a long-standing history of use in more traditional industries, notably in textile dyeing and photography.

Function as a Mordant in Dyeing Processes

In the textile industry, this compound functions as a mordant, a substance that helps to fix a dye to the fabric, making the color more resistant to washing and fading. rsc.org Mordant dyes, particularly chrome dyes, form a coordination complex with the chromium atoms, which in turn binds to the fibers of the textile. rsc.org This process is particularly effective for protein fibers like wool.

The use of chromium(III) compounds as mordants is favored over hexavalent chromium compounds due to their lower toxicity. The complex formed between the chromium, dye, and fiber is highly stable, resulting in excellent color fastness properties.

Enhancement of Light Stability and Dye Affinity in Textiles and Polymers

A significant advantage of using chromium-based mordants like this compound is the enhancement of the light stability of the dyed textiles. wikipedia.org Studies have shown that dyes mordanted with chromium salts exhibit significantly better lightfastness compared to those treated with other mordants like alum or tin. wikipedia.org The mordant plays a more crucial role in determining the lightfastness of a colored textile than the dye itself. wikipedia.org

The improved light stability is attributed to the formation of the stable chromium-dye complex, which is less susceptible to degradation by light. This property is particularly important for textiles that are expected to have a long service life and be exposed to sunlight.

In addition to improving lightfastness, this compound can also enhance the dye affinity of textiles and polymers. This means that the fibers are able to take up more dye, resulting in deeper and more vibrant colors. The mordant essentially acts as a bridge between the dye and the fiber, increasing the number of sites where the dye can bind. This enhanced affinity is beneficial for achieving rich shades on various materials.

Mordant TypeEffect on LightfastnessEffect on Dye Affinity
This compound HighHigh
Alum Moderate to LowModerate
Tin LowHigh (can cause fiber damage)
Iron ModerateHigh (can dull colors)
Copper Moderate to HighHigh

Role in Hardening Photographic Emulsions

In the photographic industry, this compound is used as a hardener for photographic emulsions. Photographic emulsions consist of light-sensitive silver halide crystals suspended in a gelatin matrix. During processing, the gelatin can swell and become soft, making it susceptible to damage.

Hardeners are added to the processing solutions to cross-link the gelatin molecules, making the emulsion more robust and resistant to scratching and other physical damage. Chromium(III) compounds, including the acetate, are effective hardeners because the Cr³⁺ ions can form strong cross-links between the carboxyl groups of the gelatin polymer chains. This process is a form of tanning.

The hardening of the gelatin is a crucial step in ensuring the archival stability of photographic materials. A well-hardened emulsion is more resistant to the effects of humidity and temperature fluctuations over time.

Environmental Chemistry and Speciation Research of Chromium Iii Acetate Hydroxide

Investigation of Aqueous Speciation of Chromium(III) in Environmental Systems and its Governing Factors

The speciation of chromium(III) in aqueous environmental systems is a complex process governed by several key factors, including pH, redox potential, the presence of other ions, and organic matter. In aqueous solutions, chromium(III) can exist in various forms. The distribution of these species is highly dependent on the pH of the water. who.intacs.org

At lower pH values, the predominant species is often the hydrated Cr(III) ion, [Cr(H₂O)₆]³⁺. As the pH increases, hydrolysis occurs, leading to the formation of a series of mononuclear and polynuclear hydroxo complexes. For instance, at pH values between 3.8 and 6.3, Cr(OH)²⁺ is a major species. nih.gov With a further increase in pH, these can polymerize to form species like Cr₂(OH)₂⁴⁺, Cr₃(OH)₄⁵⁺, and eventually precipitate as amorphous chromium(III) hydroxide (B78521), Cr(OH)₃(s), or as a mixed chromium-iron hydroxide, (Cr,Fe)(OH)₃. nih.govnih.gov The relatively low solubility of these hydroxide precipitates limits the concentration of dissolved Cr(III) over a significant portion of the environmentally relevant pH range. nih.gov

The presence of other ligands in the water can also significantly influence chromium(III) speciation by forming various complexes. For example, carbonate ions can form soluble Cr(III)-carbonate complexes, which can increase the mobility of chromium in the environment. researchgate.net Similarly, organic ligands, such as those found in natural organic matter, can form strong complexes with Cr(III), affecting its transport and bioavailability. sciopen.com

The redox potential of the environment plays a crucial role in determining the oxidation state of chromium. While chromium(VI) is a strong oxidizing agent and can be reduced to chromium(III) by various substances like ferrous iron and organic matter, the oxidation of chromium(III) to the more toxic and mobile chromium(VI) is less common in the environment. nih.gov However, certain naturally occurring oxidants, such as manganese oxides, can facilitate this transformation. nih.gov

It is also noteworthy that polymeric forms of Cr(III) can be significant in environmental samples, sometimes accounting for a substantial fraction of the total chromium present. nih.gov The formation of these polymeric species is an intermediate step in the transition from free ions to solid precipitates and can persist in aqueous solutions for extended periods. nih.gov

Table 1: Dominant Aqueous Species of Chromium(III) at Different pH Ranges

pH RangeDominant Chromium(III) Species
< 3.8Cr³⁺ (hydrated)
3.8 - 6.3Cr(OH)²⁺
> 6.3Polymeric species (e.g., Cr₂(OH)₂⁴⁺, Cr₃(OH)₄⁵⁺), Cr(OH)₃ (precipitate)

This table provides a simplified representation of Cr(III) speciation. The exact distribution depends on various factors including temperature, ionic strength, and the presence of other complexing agents.

Role in Environmental Remediation Strategies for Chromium Contamination

The conversion of the highly toxic and mobile hexavalent chromium (Cr(VI)) to the less toxic and less mobile trivalent chromium (Cr(III)) is a cornerstone of many environmental remediation strategies for chromium-contaminated sites. nih.govfrontiersin.org The subsequent immobilization of Cr(III), often through precipitation as chromium(III) hydroxide, is a critical step in reducing the environmental risk posed by chromium. researchgate.net

Remediation approaches often involve the use of chemical reducing agents to facilitate the conversion of Cr(VI) to Cr(III). frontiersin.org These can include common and relatively inexpensive materials like ferrous sulfate (B86663) (FeSO₄) and sodium dithionite. Once reduced, the resulting Cr(III) is significantly less soluble under neutral to alkaline conditions and tends to precipitate out of the solution.

The formation of chromium(III) hydroxide is a key process in these remediation strategies. By adjusting the pH of the contaminated water or soil to a range where Cr(OH)₃ is insoluble, the chromium can be effectively removed from the mobile phase and locked into a solid form. This process is often enhanced by the presence of iron, which can co-precipitate with chromium to form even less soluble mixed chromium-iron hydroxides. researchgate.net

Mechanisms of Chromium(III) Immobilization as Hydroxide

The primary mechanism for the immobilization of chromium(III) in environmental systems is through precipitation and co-precipitation reactions. mdpi.com When the concentration of Cr(III) and hydroxide ions exceeds the solubility product constant (Ksp) of chromium(III) hydroxide, solid Cr(OH)₃ will precipitate out of the solution. The Ksp for Cr(OH)₃ is approximately 6.3 x 10⁻³¹, indicating its very low solubility, particularly at neutral to alkaline pH. mdpi.com

In many natural and engineered systems, iron is abundant. When both Cr(III) and Fe(III) are present, they can co-precipitate to form a solid solution of the formula CrₓFe₍₁₋ₓ₎(OH)₃. researchgate.net This co-precipitation is highly effective at removing chromium from the aqueous phase, as the solubility of chromium within this mixed hydroxide solid solution is several orders of magnitude lower than that of pure Cr(OH)₃, especially at neutral pH and when iron is in molar excess. researchgate.net

The formation of more stable crystalline structures, such as Cr-spinel (Fe[FeₓCr₂₋ₓ]O₄), can also occur, particularly in the presence of both Fe(II) and Fe(III). mdpi.com These spinel structures are highly resistant to weathering and re-oxidation, providing a long-term sink for chromium in the environment. mdpi.com However, under certain conditions, less stable, metastable phases like CrₓFe₍₁₋ₓ₎(OH)₃ and CrₓFe₍₁₋ₓ₎OOH may form, which are more susceptible to re-oxidation. mdpi.com The specific mechanism of immobilization, whether through the formation of simple hydroxides, co-precipitates, or more complex mineral phases, is critical to the long-term stability of the remediated chromium. udel.edu

Interaction with Natural Organic Matter (e.g., Humic Acid) in Environmental Contexts

Natural organic matter (NOM), particularly humic substances like humic acid and fulvic acid, plays a significant role in the environmental fate and transport of chromium(III). acs.org Humic substances are complex macromolecules with a variety of functional groups, including carboxylic and phenolic groups, that can bind strongly with metal ions like Cr(III). researchgate.net

The interaction between Cr(III) and humic substances can have several important consequences. On one hand, the formation of soluble Cr(III)-NOM complexes can increase the mobility of chromium in soil and water systems, preventing its precipitation as hydroxide. sciopen.com This can be particularly relevant in organic-rich environments.

On the other hand, humic substances can also act as reducing agents, converting the more toxic Cr(VI) to Cr(III). acs.orgacs.org The newly formed Cr(III) can then be bound by the humic material, which can reduce its bioavailability and protect it from re-oxidation to Cr(VI). acs.orgacs.org The binding of Cr(III) to humic acids has been shown to be a significant mechanism for chromium sequestration in soils. acs.org

Research has shown that the binding of Cr(III) to humic acids is a complex process that can involve both the free Cr³⁺ ion and its hydrolyzed form, CrOH²⁺. researchgate.net The strength of this binding is influenced by factors such as pH and ionic strength. acs.orgresearchgate.net Studies have suggested that the carboxyl groups on the humic acid molecules are the primary binding sites for Cr(III). acs.org The formation of these strong bonds contributes to the low mobility of Cr(III) in organic-rich soils. nih.gov

Development of Analytical Methods for the Determination of Chromium(III) in Environmental Samples

The accurate determination of chromium(III) concentrations in environmental samples is crucial for assessing contamination levels and the effectiveness of remediation efforts. A variety of analytical techniques have been developed for this purpose, often requiring a separation step to distinguish Cr(III) from Cr(VI) due to their different toxicities and chemical behaviors. researchgate.netub.ac.id

Commonly used analytical methods include:

Spectrophotometry: This method often involves the use of a complexing agent that reacts specifically with either Cr(III) or Cr(VI) to produce a colored compound that can be measured. ub.ac.id For the determination of total chromium, Cr(III) can be oxidized to Cr(VI) before analysis. ub.ac.id

Atomic Absorption Spectrometry (AAS): Both flame AAS and graphite (B72142) furnace AAS (GFAAS) are widely used for the determination of total chromium. spectroscopyonline.com To determine Cr(III), it is often necessary to separate it from Cr(VI) prior to analysis.

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): These are highly sensitive techniques for determining total chromium concentrations. nih.gov When coupled with a separation technique like high-performance liquid chromatography (HPLC), they can be used for the speciation of Cr(III) and Cr(VI). analytik-jena.com

A significant challenge in the analysis of chromium is the potential for the interconversion of Cr(III) and Cr(VI) during sample collection, storage, and preparation. who.int Therefore, careful procedures are necessary to maintain the original speciation of the sample.

Solid Phase Extraction Methods Utilizing Ion Imprinted Polymers for Chromium(III) Preconcentration

Solid phase extraction (SPE) is a widely used technique for the preconcentration and separation of trace elements from complex matrices like environmental water samples. In recent years, there has been growing interest in the use of ion-imprinted polymers (IIPs) as selective sorbents for SPE. mdpi.comresearchgate.netrsc.org

IIPs are created by polymerizing functional and cross-linking monomers in the presence of a template ion (in this case, Cr(III)). nih.gov After polymerization, the template ion is removed, leaving behind cavities in the polymer matrix that are specifically shaped to recognize and bind the target ion. nih.gov This "molecular memory" results in a high selectivity for the target ion over other potentially interfering ions. rsc.orgnih.gov

For the preconcentration of Cr(III), a complex of Cr(III) with a suitable ligand, such as 1,10-phenanthroline, is often used as the template during the polymerization process. mdpi.comresearchgate.net The resulting IIP can then be packed into an SPE column. When an environmental water sample is passed through the column, the Cr(III) ions are selectively retained by the polymer. mdpi.com They can then be eluted with a suitable reagent, such as EDTA, and the concentrated solution can be analyzed by a sensitive technique like GFAAS or ICP-AES. mdpi.comrsc.org

The use of IIPs in SPE offers several advantages for the determination of Cr(III), including high selectivity, good adsorption capacity, and the ability to achieve high preconcentration factors. rsc.orgnih.gov This leads to lower detection limits and more accurate and reliable results, even for samples with very low chromium concentrations. mdpi.comrsc.org

Table 2: Performance Characteristics of a Cr(III)-Imprinted Polymer for Solid Phase Extraction

ParameterValueReference
Maximum Adsorption Capacity69.75 mg g⁻¹ rsc.org
Detection Limit (after preconcentration)0.25 ng mL⁻¹ rsc.org
Relative Standard Deviation (RSD)2.4% rsc.org

This table presents data from a specific study on a Cr(III)-imprinted attapulgite (B1143926) sorbent and may not be representative of all Cr(III)-IIPs.

Future Research Directions and Emerging Avenues for Chromium Iii Acetate Hydroxide

In-Depth Elucidation of Complex Reaction Mechanisms in Catalytic Cycles

A critical area of future research lies in unraveling the intricate reaction mechanisms of chromium(III) acetate (B1210297) hydroxide (B78521) in various catalytic processes. While the compound is known to catalyze reactions such as the synthesis of monoacylglycerols from glycidol (B123203) and fatty acids, a detailed understanding of the catalytic cycle is still developing. samaterials.comchemicalbook.com Insights can be drawn from studies on other chromium-based catalysts, particularly in the field of olefin oligomerization.

Theoretical studies, primarily using Density Functional Theory (DFT), on chromium catalysts for ethylene (B1197577) trimerization have provided a foundational understanding of potential mechanistic pathways. acs.orgnih.govresearchgate.netcdnsciencepub.com These studies frequently point to a metallacycle mechanism involving a Cr(I)/Cr(III) redox couple as the most probable route. acs.orgnih.govresearchgate.net The catalytic cycle is generally proposed to involve the following key steps:

Activation of the Pre-catalyst: The Cr(III) center is activated, often through reduction to a more reactive Cr(I) species.

Olefin Coordination: Ethylene molecules coordinate to the chromium center.

Oxidative Coupling: Two coordinated ethylene molecules couple to form a metallacyclopentane intermediate, with the chromium being oxidized to Cr(III). This step is often the rate-determining step. nih.gov

Ring Expansion: Insertion of another ethylene molecule can lead to a metallacycloheptane.

β-Hydride Elimination and Reductive Elimination: The final product, such as 1-hexene, is formed through β-hydride elimination and subsequent reductive elimination, regenerating the active catalytic species.

The electronic configuration of the chromium ion is a crucial factor, with the ground state of most active species in the catalytic cycle identified as having a spin state of S = 3/2. acs.org The nature of the ligands surrounding the chromium center also plays a significant role in determining the selectivity of the reaction. For instance, the hemilabile (reversibly coordinating) nature of certain ligands can be a key factor in favoring the formation of specific products. acs.org

Future experimental and computational studies on chromium(III) acetate hydroxide should aim to verify if similar metallacycle mechanisms are at play in the reactions it catalyzes. Investigating the role of the acetate and hydroxide ligands in stabilizing intermediates and influencing the redox potential of the chromium centers will be crucial for a comprehensive understanding.

Rational Design and Directed Synthesis of Novel Polynuclear Architectures with Tailored Properties

The inherent structure of this compound, a tetramer of binuclear [Cr₂(OH)₃(OAc)₃] units, provides a template for the rational design and synthesis of new polynuclear architectures with specific, tailored properties. wikipedia.org The kinetically robust nature of the octahedral d³ chromium(III) ion contributes to the stability of these complexes. wikipedia.org

Research has demonstrated the possibility of synthesizing other polynuclear chromium(III) carboxylates. For example, refluxing an aqueous solution of trinuclear basic chromium acetate can lead to the formation of a novel cyclic octanuclear chromium(III) complex, [Cr₈(OH)₁₂(OAc)₁₂]. osti.govcapes.gov.br In this structure, the eight Cr(III) ions are bridged by both hydroxo and acetato ligands, with alternating Cr-Cr distances depending on the bridging pattern. osti.gov

The principles of rational design can be applied by systematically varying the reaction conditions and the nature of the ligands. Key strategies include:

Ligand Substitution: Replacing acetate with other carboxylates or introducing different bridging and terminal ligands can alter the geometry, solubility, and electronic properties of the resulting complexes. The synthesis of chromium(III) complexes with ligands like 2-amino-3-(1-hydrogen-indol-3-yl) propanoic acid demonstrates this approach. chemmethod.com

Control of Hydrolysis: The degree of hydrolysis can be controlled to form different hydroxo-bridged structures. This has been explored in the synthesis of chromium(III) hydroxide nanoparticles. iaea.orgwikipedia.org

Template-Assisted Synthesis: The use of templates can direct the assembly of specific polynuclear cages.

Mechanochemical Synthesis: This solvent-free approach has been successfully used to synthesize chromium(III) complexes with bidentate and tridentate ligands in high yields. nih.gov

A notable example of tailoring properties through synthesis is the acetate-assisted hydrothermal method for producing the metal-organic framework (MOF) chromium(III) terephthalate (B1205515) (MIL-101). researchgate.net In this method, acetate plays a crucial role in promoting the dissolution of the organic linker and accelerating nucleation, leading to a material with a high surface area and enhanced gas adsorption properties. researchgate.net

Polynuclear Chromium(III) Complex Synthesis Method Key Structural Feature Reference
[Cr₂(OH)₃(OAc)₃]₄Standard synthesisTetramer of binuclear units wikipedia.org
[Cr₈(OH)₁₂(OAc)₁₂]Refluxing trinuclear basic chromium acetateCyclic octanuclear ring osti.govcapes.gov.br
MIL-101(Cr)Acetate-assisted hydrothermalMetal-organic framework researchgate.net
[Cr(Trp)₂(OH)(H₂O)]Reaction of K₃[Cr(O₂)₄] with tryptophanMononuclear complex chemmethod.com

Table 1: Examples of Synthesized Polynuclear and Related Chromium(III) Complexes

Advanced Computational Modeling for Predictive Material Design and Catalytic Performance Optimization

Advanced computational modeling, particularly DFT, is an indispensable tool for the predictive design of materials and the optimization of catalytic performance. acs.org These methods provide insights into electronic structure, reaction energetics, and spectroscopic properties that are often difficult to obtain through experimental means alone.

In the context of chromium catalysis, DFT calculations have been instrumental in:

Elucidating Reaction Mechanisms: As discussed in section 9.1, DFT has been used to map out the potential energy surfaces for ethylene trimerization, identifying the most favorable reaction pathways and the rate-determining steps. nih.gov

Understanding Ligand Effects: Computational models can predict how different ligands will affect the electronic environment of the chromium center and, consequently, its catalytic activity and selectivity. acs.org

Predicting Spectroscopic Properties: Calculated parameters can be compared with experimental spectroscopic data (e.g., IR, UV-Vis) to confirm the structure of synthesized complexes. acs.org

Investigating Spin States: The relative energies of different spin states can be calculated to determine the most stable electronic configuration of intermediates in a catalytic cycle. acs.orgresearchgate.net

For instance, a combined experimental and computational study on the complexation of Cr(III) with the drug captopril (B1668294) utilized DFT to predict the molecular structure and binding energies of the resulting complexes. acs.org Molecular dynamics (MD) simulations were also employed to study the formation of the complex in an aqueous solution. acs.org

Future computational work on this compound and its derivatives could focus on:

Modeling the Catalytic Cycle for Monoacylglycerol Synthesis: Simulating the interaction of the complex with glycidol and fatty acids to elucidate the reaction mechanism.

Screening of New Ligands: Virtually screening a library of potential ligands to identify candidates that could lead to catalysts with enhanced activity or selectivity.

Predicting the Properties of Novel Polynuclear Architectures: Calculating the electronic, magnetic, and adsorption properties of newly designed chromium clusters before their synthesis.

Developing Predictive Models for Material Performance: Using machine learning and artificial neural networks, trained on experimental and computational data, to predict the performance of chromium-based materials in specific applications, such as gas sorption or as catalysts. researchgate.net

Computational Method Application in Chromium Chemistry Research Key Insights Reference
Density Functional Theory (DFT)Elucidation of ethylene trimerization mechanismIdentification of metallacycle pathway and Cr(I)/Cr(III) redox couple. acs.orgnih.govresearchgate.netcdnsciencepub.com
DFT and Molecular Dynamics (MD)Study of Cr(III) complexation with captoprilPrediction of molecular structure, binding energies, and complex formation in solution. acs.org
Artificial Neural Networks (ANN)Predictive modeling of Cr(III) biosorptionIdentification of key parameters influencing adsorption and process optimization. researchgate.net

Table 2: Applications of Advanced Computational Modeling in Chromium Research

Exploration of Novel Applications in Specialized Chemical Syntheses and Next-Generation Advanced Materials

Beyond its established uses, this compound and related materials are being explored for a range of novel applications in specialized chemical syntheses and as next-generation advanced materials.

Specialized Chemical Syntheses:

Catalysis in Organic Synthesis: The use of this compound as a catalyst for the synthesis of monoacylglycerols is a prime example of its application in specialized synthesis. samaterials.comchemicalbook.com Further research could explore its catalytic activity in other organic transformations, such as oxidation reactions, C-C bond formation, and polymerizations. nih.gov Chromium(III) compounds have also been investigated as catalysts for the Etard reaction, the oxidation of methylbenzenes to aldehydes. ncert.nic.in

Precursor for Other Catalysts: Chromium(III) acetate can serve as a starting material for the synthesis of other chromium-based catalysts and materials. nih.gov

Next-Generation Advanced Materials:

Gas Adsorption and Separation: As demonstrated by the acetate-assisted synthesis of MIL-101(Cr), chromium(III) carboxylates can be used to create highly porous materials with exceptional gas adsorption capacities. researchgate.net These materials have potential applications in hydrogen storage, carbon capture, and the separation of hydrocarbons. researchgate.net

Nanomaterials with Catalytic Properties: Chromium(III) hydroxide nanoparticles have been shown to be effective catalysts for the thermal decomposition of ammonium (B1175870) perchlorate, a component of solid rocket propellants. iaea.org This suggests potential applications in energetic materials and pyrotechnics.

Luminescent Materials: While not a direct application of the acetate hydroxide complex, research into other chromium(III) complexes has led to the development of materials with near-infrared (NIR) luminescence. researchgate.net The design of new polynuclear chromium(III) acetate-based structures could potentially lead to materials with interesting photophysical properties.

Mordants in Advanced Dyeing Processes: While the use as a mordant is traditional, new research could focus on developing more environmentally friendly and efficient dyeing processes using this compound, potentially in combination with natural dyes. nih.gov

The versatility of this compound, stemming from its unique structure and the reactivity of the chromium(III) center, positions it as a compound with significant potential for future discoveries in both fundamental and applied chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Chromium(III) acetate hydroxide in laboratory settings?

  • Methodology : this compound can be synthesized via controlled hydrolysis of chromium(III) acetate or by reacting chromium salts (e.g., CrCl₃) with sodium acetate and hydroxide ions under inert conditions. For purification, recrystallization in ethanol-water mixtures is effective. Critical parameters include pH control (6–8), temperature (60–80°C), and exclusion of oxygen to prevent oxidation to Cr(VI) species .
  • Validation : Confirm purity via elemental analysis (Cr: ~22.7%, C: ~31.5%) and FTIR spectroscopy to detect acetate (ν(C=O) at 1560–1580 cm⁻¹) and hydroxide (ν(O-H) at 3400–3600 cm⁻¹) vibrations .

Q. What safety protocols are essential for handling this compound?

  • Precautions : Use PPE (gloves, goggles, lab coat) to avoid inhalation, skin contact, or ingestion. In case of exposure:

  • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
  • Skin contact : Wash with soap and water for 15 minutes.
  • Spills : Contain with inert absorbents (e.g., vermiculite) and neutralize with 10% sodium bicarbonate .
    • Waste disposal : Treat with reducing agents (e.g., sodium metabisulfite) to stabilize Cr(III) before disposal per local regulations .

Q. How can researchers distinguish this compound from related compounds like Cr(III) acetate or Cr(III) hydroxide?

  • Analytical techniques :

  • XRD : Compare lattice parameters; this compound ([Cr₃(μ₂-CH₃COO)₆(μ₃-O)(H₂O)₃]⁺) exhibits a trimetallic core with distinct d-spacings (~8.2 Å) absent in Cr(CH₃COO)₃ or Cr(OH)₃ .
  • Thermogravimetric analysis (TGA) : Dehydration steps at 100–150°C (loss of H₂O) and acetate decomposition at 250–300°C differentiate it from Cr(OH)₃, which degrades at higher temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data for this compound across literature sources?

  • Approach : Cross-validate spectroscopic and analytical

  • IR/Raman symmetry analysis : The µ₃-O-Cr₃ core in this compound produces unique Raman-active modes (e.g., symmetric Cr-O stretching at 520 cm⁻¹) absent in mononuclear Cr(III) acetate .
  • X-ray absorption spectroscopy (XAS) : Compare Cr K-edge energies to confirm oxidation state and coordination geometry (e.g., octahedral vs. trigonal prismatic) .
    • Case study : Commercial samples labeled "Cr₃(CH₃CO₂)₇(OH)₂" were found to align with the trimetallic structure via EXAFS, resolving discrepancies in stoichiometry .

Q. What experimental design considerations are critical for studying this compound in core flooding for enhanced oil recovery (EOR)?

  • Parameters :

  • Concentration : Optimize this compound at 200 ppm Cr with 1% KCl to balance gelation kinetics and mechanical stability .
  • Flow rate : Maintain 0.5–1.0 mL/min to prevent shear-induced degradation of polymer gels .
    • Validation : Use steady-state permeability measurements and NMR imaging to monitor gel formation and pore-scale distribution .

Q. How does the reactivity of this compound with environmental oxidants (e.g., O₂, H₂O₂) compare to Cr(OH)₃?

  • Mechanistic insights :

  • Oxidation kinetics : Cr(III) acetate hydroxide resists oxidation to Cr(VI) better than Cr(OH)₃ due to acetate ligands stabilizing the trimetallic core. Rate constants (k) for oxidation by H₂O₂ are 3× lower .
  • pH dependence : Below pH 4, ligand displacement by H⁺ increases oxidation susceptibility. Buffering at pH 6–8 enhances stability .

Q. What advanced spectroscopic methods are optimal for probing ligand-exchange dynamics in this compound?

  • Techniques :

  • Time-resolved FTIR : Track acetate ligand dissociation (τ₁/₂ ~10–20 ms) during reactions with competing ligands (e.g., oxalate) .
  • EPR spectroscopy : Detect paramagnetic intermediates in redox-active environments (e.g., Cr(III)/Cr(IV) transitions) .
    • Data interpretation : Combine with DFT simulations to map energy barriers for ligand substitution pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.